Diversoside
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Description
Diversoside is a natural product that can be isolated from Notopterygium forbesii . It is a coumarin compound isolated from the aerial parts of Aster subspicatus . The chemical structure of this compound is represented by the formula C25H34O10 .
Molecular Structure Analysis
The molecular weight of this compound is 494.53 . Its molecular formula is C25H34O10 . The SMILES representation of its structure is O=C1C=CC2=CC=C (OC/C=C ©/CCC (O [C@H]3 [C@@H] ( [C@H] ( [C@@H] ( [C@@H] (CO)O3)O)O)O)C © (O)C)C=C2O1 .Scientific Research Applications
"The Scientific Competitiveness of Nations" by Cimini, Gabrielli, and Labini (2014) discusses the importance of diversification in a nation's research system for scientific and technological competitiveness (Cimini, Gabrielli, & Labini, 2014).
"Biodiversity and ecosystem services science for a sustainable planet: the DIVERSITAS vision for 2012-20" by Larigauderie et al. (2012) presents a strategic vision for research on biodiversity and ecosystem services (Larigauderie et al., 2012).
"Efforts at Broadening Participation in the Sciences: An Examination of the Mentoring Experiences of Students from Underrepresented Groups" by Prunuske et al. (2016) looks at how diversifying the scientific enterprise is vital for progress in research (Prunuske et al., 2016).
"Inositol derivatives: evolution and functions" by Michell (2008) explores the various functions and evolutionary aspects of inositol derivatives, which may provide some indirect context for the study of Diversoside (Michell, 2008).
"Organosilicon molecules with medicinal applications" by Franz and Wilson (2013) discusses the medical applications of organosilicon molecules, which could be relevant to understanding the applications of various compounds including this compound (Franz & Wilson, 2013).
"Sesquiterpenoids and flavonoids from the aerial parts of Tithonia diversifolia and their cytotoxic activity" by Kuroda et al. (2007) examines the cytotoxic activity of compounds from Tithonia diversifolia, which could be related to the study of this compound (Kuroda et al., 2007).
Properties
IUPAC Name |
7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVEVZRJJWBAP-UFTFMSQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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